molecular formula C11H9Cl2NO2 B1489326 1,3-Dichloro-6,7-dimethoxyisoquinoline CAS No. 24623-42-5

1,3-Dichloro-6,7-dimethoxyisoquinoline

Cat. No. B1489326
CAS RN: 24623-42-5
M. Wt: 258.1 g/mol
InChI Key: PDJTYACMQQZNHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-6,7-dimethoxyisoquinoline (DDQ) is a heterocyclic organic compound that has been extensively used in various scientific experiments due to its unique properties. It has a molecular formula of C11H9Cl2NO2 .


Molecular Structure Analysis

The molecular structure of 1,3-Dichloro-6,7-dimethoxyisoquinoline consists of an isoquinoline core with two chlorine atoms at the 1 and 3 positions and two methoxy groups at the 6 and 7 positions . The average mass of the molecule is 258.101 Da .


Physical And Chemical Properties Analysis

1,3-Dichloro-6,7-dimethoxyisoquinoline is a powder with a melting point of 200-201°C . It has a theoretical density of 1.367 .

Scientific Research Applications

Synthesis and Cytotoxic Activity

1,3-Dichloro-6,7-dimethoxyisoquinoline and its derivatives have been explored in the field of organic synthesis, particularly in the total synthesis of various complex isoquinolines. For instance, a study conducted by Kaufman et al. (2018) presented a facile approach for the total synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline from phloroacetophenone. The synthesized heterocycles exhibited cytotoxic activity, suggesting potential applications in the development of therapeutic agents (Kaufman et al., 2018).

Anticonvulsant Properties

Research by Gitto et al. (2010) focused on the synthesis and evaluation of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines. This study was based on established structure-active relationships in anticonvulsant agents. The newly synthesized compounds displayed significant anticonvulsant activity in animal models, highlighting the potential of 1,3-Dichloro-6,7-dimethoxyisoquinoline derivatives in epilepsy treatment (Gitto et al., 2010).

Antimicrobial Activity

A 2009 study by Bawa et al. investigated the antimicrobial activity of 2-chloroquinoline containing pyrazoline derivatives, which included 3,4-dichloro and 3,4-dimethoxy variants in the phenyl ring. These compounds were screened against various bacterial and fungal strains, and certain derivatives showed potent antibacterial activity (Bawa et al., 2009).

Analgesic and Anti-Inflammatory Effects

In 2022, Rakhmanova et al. explored the analgesic and anti-inflammatory properties of 1-(4'-Dimethylaminophenyl)-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride. This study revealed significant anti-inflammatory effects in models of thermal and chemical irritation, suggesting potential medical applications as a non-narcotic analgesic (Rakhmanova et al., 2022).

Local Anesthetic Activity and Toxicity Evaluation

In 2023, Azamatov et al. synthesized a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines and evaluated their local anesthetic activity and acute toxicity. The study concluded that these compounds, particularly the 1-(3′-bromo-4′-hydroxyphenyl)-6,7-methylenedioxy variant, showed high local anesthetic activity and lower toxicity, making them promising candidates for further medical research (Azamatov et al., 2023).

Safety and Hazards

The safety information available indicates that 1,3-Dichloro-6,7-dimethoxyisoquinoline may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

1,3-dichloro-6,7-dimethoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c1-15-8-3-6-4-10(12)14-11(13)7(6)5-9(8)16-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJTYACMQQZNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N=C2Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694713
Record name 1,3-Dichloro-6,7-dimethoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-6,7-dimethoxyisoquinoline

CAS RN

24623-42-5
Record name 1,3-Dichloro-6,7-dimethoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24623-42-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dichloro-6,7-dimethoxyisoquinoline
Reactant of Route 2
Reactant of Route 2
1,3-Dichloro-6,7-dimethoxyisoquinoline
Reactant of Route 3
1,3-Dichloro-6,7-dimethoxyisoquinoline
Reactant of Route 4
Reactant of Route 4
1,3-Dichloro-6,7-dimethoxyisoquinoline
Reactant of Route 5
Reactant of Route 5
1,3-Dichloro-6,7-dimethoxyisoquinoline
Reactant of Route 6
1,3-Dichloro-6,7-dimethoxyisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.